
Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate (EMBC) is a cyclic organic compound that has been studied for its potential applications in various fields of science. It is a colorless liquid at room temperature and has a boiling point of 105 °C. EMBC is soluble in organic solvents, such as ethanol and ether, and has a molecular weight of 162.2 g/mol. EMBC has been studied for its use in the synthesis of various compounds, its potential applications in scientific research, and its biochemical and physiological effects.
Applications De Recherche Scientifique
1. Synthesis of Complex Organic Compounds
Ethyl 1-(3-methylbut-2-en-1-yl)-2-oxocyclopentanecarboxylate is utilized in the synthesis of complex organic compounds. For example, it reacts with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form specific butanoates, which are crucial in organic synthesis (Kirillov et al., 2012).
2. Catalytic Reduction Studies
This compound is significant in studying catalytic reduction processes. Research has shown its utility in reactions catalyzed by nickel(I) salen, resulting in ring-expanded products and other important compounds (Mubarak et al., 2007).
3. Development of Bioactive Compounds
The compound plays a role in the synthesis and study of bioactive compounds. For instance, it is involved in reactions leading to compounds with potential antioxidant and anti-inflammatory activities, as observed in studies on marine mollusks (Chakraborty & Joy, 2019).
4. Creating Photoactive Compounds
It's been used in the synthesis of photoactive compounds. A specific transformation leads to photochromic diarylethene, showcasing its application in the development of new materials with unique properties (Lvov et al., 2017).
Propriétés
IUPAC Name |
ethyl 1-(3-methylbut-2-enyl)-2-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-16-12(15)13(9-7-10(2)3)8-5-6-11(13)14/h7H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQQWWCHSBRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

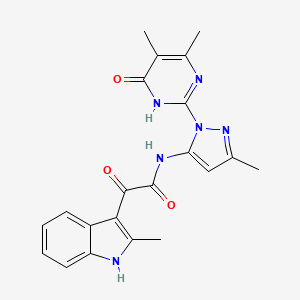
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
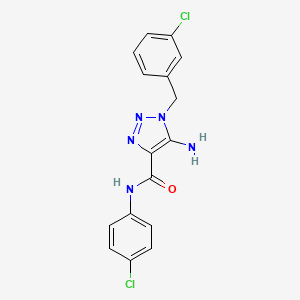
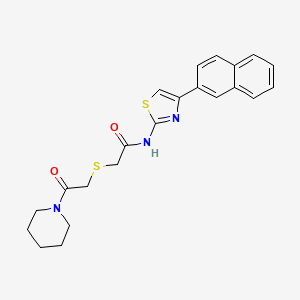
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2671873.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide](/img/structure/B2671874.png)
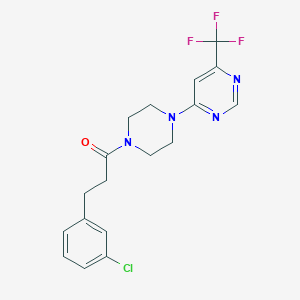

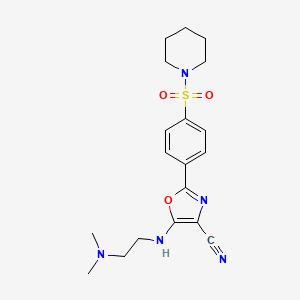
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)
![8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2671880.png)
![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)